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CAS No.: 61788-33-8

Cat. No.: B7788251

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ortho-terphenyl (OTP) is a small organic molecule composed of three benzene rings. It is

widely used as a model system for studying the behavior of fragile glass-forming liquids.[1] Its

simple, nonpolar, and nearly spherical molecular structure makes it an excellent candidate for

investigating the glass transition, a phenomenon of significant interest in materials science and

pharmaceutical development, where the stability of amorphous drug formulations is critical.[1]

[2] Molecular dynamics (MD) simulations provide a powerful computational microscope to

probe the molecular motions and thermodynamic properties of OTP at an atomistic level,

offering insights that can be challenging to obtain experimentally.[3]

These application notes provide detailed protocols for setting up and running MD simulations of

o-terphenyl to study its bulk properties and determine its glass transition temperature.
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Molecular Models and Force Fields for o-Terphenyl
Choosing an appropriate molecular model and force field is crucial for the accuracy of MD

simulations. A force field is the set of functions and parameters used to describe the potential

energy of the system.[4] For o-terphenyl, several models have been developed, ranging from

detailed all-atom representations to more simplified coarse-grained models.

All-Atom (AA) Models: These models explicitly represent every atom in the molecule. They

are necessary for studying both intermolecular and intramolecular motions, such as bond

stretching and ring torsions.[1][3] Partial charges are typically assigned to atoms to account

for quadrupole effects in the benzene rings.[1]

United-Atom (UA) Models: In UA models, groups of atoms (like CH groups) are treated as

single interaction sites. This reduces the number of particles in the system, allowing for

longer simulation times. GROMACS, a popular MD simulation package, can be used with UA

models.[1]

Coarse-Grained (CG) Models: These are even more simplified, representing entire

molecules or large fragments as single beads. The Lewis-Wahnström model, for instance,

represents each benzene ring as a single Lennard-Jones site on a rigid triangle.[5]

The choice of model depends on the research question. For detailed structural and dynamic

properties, all-atom models are preferred, while united-atom or coarse-grained models are

suitable for studying long-timescale phenomena.

Table 1: Summary of Molecular Models for o-Terphenyl Simulation
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Model Type Description
Key Features &
Force Fields

Primary Use Cases

All-Atom (AA)

Each atom (Carbon

and Hydrogen) is

explicitly represented.

Requires detailed

force fields (e.g.,

OPLS-AA, CHARMM,

PCFF+). Accounts for

bond stretching, angle

bending, and torsional

potentials.[6]

High-fidelity prediction

of structural properties

(e.g., radial

distribution functions)

and short-time

dynamics.

United-Atom (UA)

CH groups on the

benzene rings are

treated as a single

particle.

Reduces

computational cost.

Often used with force

fields like GROMOS.

Studying mesoscale

phenomena and

longer timescale

dynamics while

retaining chemical

detail.[1]

Coarse-Grained (CG)

Each benzene ring is

represented by a

single interaction site.

Example: Lewis-

Wahnström model.[5]

Further reduces

computational cost for

very large systems or

long simulations.

Investigating collective

phenomena and the

fundamental physics

of glass transition.

Experimental Protocols
Protocol 1: All-Atom MD Simulation of Bulk o-Terphenyl
This protocol outlines the steps to simulate a cubic box of bulk OTP using an all-atom model.

The open-source GROMACS software package is a suitable tool for this purpose.[1][7]

Methodology:

System Preparation:

Obtain or build a single molecule coordinate file for o-terphenyl (e.g., in .pdb or .mol2

format).
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Use a tool like GROMACS' gmx insert-molecules to randomly place a desired number of

OTP molecules (e.g., 800) into a cubic simulation box with periodic boundary conditions.

[1] Start with a very low density (e.g., 300 kg/m ³) to avoid steric clashes.[1]

Force Field and Topology:

Select an appropriate all-atom force field (e.g., OPLS-AA, CHARMM36m). The force field

files define the atom types, charges, and interaction parameters.

Generate a molecular topology file for o-terphenyl that is compatible with the chosen

force field. This file describes the bonds, angles, dihedrals, and partial charges within the

molecule. For an all-atom model, partial charges of C (δ⁻ = -0.153 e) and H (δ⁺ = +0.153

e) have been used.[1]

Energy Minimization:

Perform energy minimization using the steepest descent algorithm to relax the system and

remove any unfavorable atomic contacts created during the initial setup.[1] This step is

critical for the stability of the subsequent MD simulations.

System Equilibration:

NVT Equilibration (Constant Volume): Perform a short MD run (e.g., 100-200 ps) at a

constant number of particles, volume, and temperature (NVT ensemble). This allows the

system to reach the desired temperature (e.g., 450 K, well above the experimental glass

transition temperature).[1] A velocity-rescaling thermostat is suitable for this step.

NPT Equilibration (Constant Pressure): To achieve the correct experimental density,

alternate between short NVT simulations and rescaling the box coordinates until a density

of approximately 1050 kg/m ³ is reached.[1] Following this, run a longer NPT simulation

(constant number of particles, pressure, and temperature) for 1-2 ns or until the system's

pressure and density have stabilized around the target values (e.g., 1 bar).

Production MD:

Once the system is well-equilibrated, run the production simulation in the NPT ensemble

for the desired length of time (typically tens to hundreds of nanoseconds). Save the atomic
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coordinates and velocities at regular intervals (e.g., every 10 ps) for later analysis.

Diagram 1: General Workflow for MD Simulation
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Calculate Properties
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Caption: A generalized workflow for setting up and running a molecular dynamics simulation.

Protocol 2: Determining the Glass Transition
Temperature (Tg)
The glass transition is a kinetic phenomenon, and the simulated Tg is highly dependent on the

cooling rate.[2] Due to computational limitations, simulation cooling rates are many orders of

magnitude faster than experimental ones.

Methodology:

Prepare High-Temperature Liquid:

Equilibrate a bulk OTP system at a high temperature (e.g., 450 K), well into the liquid

phase, following Protocol 1.

Simulated Annealing (Cooling):

Cool the equilibrated system from the high temperature down to a low temperature (e.g.,

150 K) using a stepwise or linear cooling ramp.
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At each temperature step (e.g., every 10 K), run a short NPT simulation to allow the

system to relax. The length of these simulations determines the overall cooling rate.

Slower cooling rates yield Tg values that are closer to experimental results.

Data Collection:

During the cooling process, record the average specific volume (or density) and

temperature for each step.

Analysis:

Plot the specific volume as a function of temperature.

The resulting curve will show two distinct linear regimes corresponding to the liquid and

glassy states.

Fit straight lines to the data points in both the high-temperature (liquid) and low-

temperature (glass) regions.

The glass transition temperature (Tg) is determined as the temperature at the intersection

of these two lines.[2]

Diagram 2: Workflow for Tg Determination
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Caption: Protocol for determining the glass transition temperature (Tg) from simulation.

Quantitative Data Summary
Simulations aim to reproduce known experimental data, which validates the chosen model and

force field.

Table 2: Key Experimental and Simulated Properties of o-Terphenyl
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Property Experimental Value Notes

Glass Transition Temp. (Tg) 243 K

The kinetic nature of the glass

transition means simulated

values are often higher due to

fast cooling rates.[1][2]

Melting Temperature (Tm) 329 K [1]

Mode-Coupling Theory Temp.

(TMCT)
290 K [1]

Density (liquid state) ~1050 kg/m ³
Target density for NPT

equilibration.[1]

Table 3: Example Simulation Parameters for Bulk o-Terphenyl

Parameter Value / Method Reference

Simulation Software GROMACS [1]

System Size 800 molecules [1]

Box Type
Cubic with Periodic Boundary

Conditions
[1]

Force Field All-Atom or United-Atom [1]

Energy Minimization Steepest Descent [1]

Equilibration Temperature 450 K [1]

Equilibration Pressure
1 bar (using a barostat like

Parrinello-Rahman)
GROMACS Manual

Production Ensemble NPT [1]

Trajectory Analysis MDTraj, GROMACS tools [8]

Applications in Research and Drug Development
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Fundamental Science: MD simulations of OTP help elucidate the molecular mechanisms

behind the glass transition, such as the emergence of dynamical heterogeneity, where

different regions of the material relax at different rates.[1]

Pharmaceutical Science: Many pharmaceutical compounds are formulated in an amorphous

(glassy) state to improve their solubility and bioavailability. The physical stability of these

formulations is a major concern, as they can spontaneously crystallize over time. By studying

model glass formers like OTP, researchers can gain a better understanding of the factors

that control the stability of amorphous solids, aiding in the design of more robust drug

formulations.

Force Field Development: Comparing simulation results for OTP with extensive experimental

data provides a benchmark for validating and refining force fields for organic molecules.[6][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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